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molecular formula C4H9FO B129798 2-Fluoro-2-methylpropan-1-ol CAS No. 3109-99-7

2-Fluoro-2-methylpropan-1-ol

Cat. No. B129798
M. Wt: 92.11 g/mol
InChI Key: VQDNMKWCOYVVJH-UHFFFAOYSA-N
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Patent
US07745438B2

Procedure details

Add trifluoromethanesulphonic anhydride (4.3 mL, 26.0 mmol) to a solution of 2-fluoro-2-methylpropan-1-ol (2.0 g, 21.7 mmol) and 2,6-lutidine (3.0 mL, 26.0 mmol) in dichloromethane (25 mL) at −78° C. Warm slowly to room temperature and stir at room temperature for 1 hour. Add water to quench the reaction, separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with dichloromethane), to give the desired compound as an oil (3.4 g, 70% yield).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O:6][S:7]([C:10]([F:13])([F:12])[F:11])(=[O:9])=[O:8])(=O)=O.[F:16][C:17]([CH3:21])([CH3:20])[CH2:18]O.N1C(C)=CC=CC=1C>ClCCl>[F:16][C:17]([CH3:21])([CH3:20])[CH2:18][O:6][S:7]([C:10]([F:11])([F:12])[F:13])(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
4.3 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
2 g
Type
reactant
Smiles
FC(CO)(C)C
Name
Quantity
3 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Add water to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous layer with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify
WASH
Type
WASH
Details
(silica gel chromatography, eluting with dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(COS(=O)(=O)C(F)(F)F)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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